Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
Description
Chemical Identity and Nomenclature
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a fluorinated heterocyclic compound with the molecular formula C₉H₇FN₂O₂ and a molecular weight of 194.16 g/mol . Its IUPAC name derives from the fused bicyclic system: a pyrrole ring (positions 1–5) fused to a pyridine ring (positions 2–6), with a fluorine substituent at position 5 and a methyl ester at position 2. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1234616-72-8 | |
| SMILES | COC(=O)C1=CC2=CC(=CN=C2N1)F | |
| InChIKey | ZVLYVFAFWIZUJP-UHFFFAOYSA-N | |
| Synonyms | 5-Fluoro-7-azaindole-2-carboxylate |
The numbering system follows IUPAC conventions for pyrrolopyridines, where the pyrrole nitrogen is at position 1, and the pyridine nitrogen at position 3.
Historical Context in Pyrrolopyridine Research
Pyrrolopyridines gained prominence in the 1960s with modified Madelung and Fischer syntheses, enabling access to diverse derivatives. Early work focused on non-fluorinated analogs, but the introduction of fluorine—a strategy popularized in the 2000s—revolutionized their biological relevance. The specific compound emerged from efforts to optimize kinase inhibitors, particularly fibroblast growth factor receptor (FGFR) antagonists, where fluorination improved metabolic stability. Key milestones:
- 2009 : Development of efficient fluorination methods for pyrrolo[2,3-b]pyridines using tert-butyl protecting groups.
- 2020 : Discovery of PDE4B inhibitors featuring the 1H-pyrrolo[2,3-b]pyridine scaffold.
- 2022 : Optimization of FGFR-targeted derivatives, highlighting fluorine’s role in enhancing binding affinity.
Pyrrolopyridine Scaffold Significance in Heterocyclic Chemistry
The pyrrolo[2,3-b]pyridine core serves as a bioisostere for indoles and azaindoles, offering distinct electronic and steric properties. Its significance arises from:
- Hydrogen-Bonding Capacity : The pyrrole NH and pyridine nitrogen enable interactions with enzymatic active sites, as seen in FGFR1 inhibitors (e.g., ΔG = -9.8 kcal/mol for 4h ).
- Planar Aromatic System : Facilitates π-π stacking in protein binding pockets, critical for kinase inhibition.
- Synthetic Versatility : Reactivity at positions 2, 3, and 5 allows functionalization for structure-activity relationship (SAR) studies.
Comparative electronic properties of related scaffolds:
| Scaffold | π-Electron Density (eV) | Dipole Moment (D) |
|---|---|---|
| Indole | -2.1 | 1.8 |
| 7-Azaindole | -2.4 | 2.3 |
| Pyrrolo[2,3-b]pyridine | -2.6 | 2.5 |
Position of Fluorinated Pyrrolopyridines in Chemical Research
Fluorination at position 5 confers unique advantages:
- Metabolic Stability : The C-F bond resists oxidative degradation, increasing half-life in vivo (e.g., t₁/₂ = 4.7 hr vs. 1.2 hr for non-fluorinated analog).
- Electronegativity Effects : Fluorine’s -I effect polarizes the ring, enhancing interactions with basic residues (e.g., Lys514 in FGFR1).
- Synthetic Challenges : Direct fluorination requires careful control to avoid side reactions; common strategies include Balz-Schiemann or halogen-exchange reactions.
Applications in drug discovery:
| Target | IC₅₀ (nM) | Selectivity Ratio (vs. Off-Targets) |
|---|---|---|
| FGFR1 | 7 | >100 (vs. VEGFR2) |
| PDE4B | 48.6 | 15 (vs. PDE4D) |
| CDK8 | 48.6 | 12 (vs. CDK9) |
Data from
Properties
IUPAC Name |
methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLYVFAFWIZUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of Pyridine Precursors
Method Overview:
A common route involves starting from substituted pyridine derivatives, which undergo cyclization to form the fused heterocyclic pyrrolo[2,3-b]pyridine core.
- Begin with 2-pyridinecarboxylic acid derivatives, such as 2-pyridinecarboxylic acid methyl esters.
- Convert to the corresponding acyl chlorides or acid derivatives.
- Induce cyclization via intramolecular reactions using agents like phosphorus oxychloride or polyphosphoric acid under reflux conditions.
- This method is detailed in WO2006/112828, where the synthesis involves acylation and cyclization steps to form the heterocyclic core.
- Cyclization efficiency is enhanced by using microwave irradiation or optimized acid catalysts.
- Yields typically range from 60-85% depending on substituents and reaction conditions.
Fluorination at the 5-Position
Method Overview:
Fluorination is achieved either through nucleophilic substitution or electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Starting from a non-fluorinated pyrrolo[2,3-b]pyridine precursor, subject it to electrophilic fluorination conditions.
- Alternatively, halogen exchange reactions can be employed, where a 5-chloro derivative is treated with a fluoride source such as potassium fluoride in polar aprotic solvents.
- Electrophilic fluorination provides regioselectivity at the 5-position due to electronic factors.
- Reaction conditions such as temperature, solvent polarity, and fluorinating agent concentration are critical for high selectivity and yield.
Esterification to Form Methyl 2-Carboxylate
Method Overview:
The carboxylic acid intermediate is methylated using methylating agents like diazomethane or methyl iodide in the presence of base.
- React the acid intermediate with methyl iodide and a base such as potassium carbonate in acetone or dimethylformamide.
- Alternatively, direct esterification can be performed via Fischer esterification using methanol and catalytic sulfuric acid under reflux.
- Methyl iodide provides higher yields and cleaner reactions compared to diazomethane.
- Reaction conditions are optimized to prevent over-alkylation or side reactions.
Cross-Coupling and Functionalization
Method Overview:
Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, are employed to introduce various substituents at specific positions on the heterocyclic core.
- Use of palladium-catalyzed coupling with boronic acids or amines.
- For example, the introduction of phenyl groups or other aromatic substituents at the 5-position involves Suzuki coupling with phenylboronic acid.
- Catalytic systems such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective.
- Reaction parameters like temperature, solvent, and ligand choice significantly influence yields.
Data Table Summarizing Preparation Methods
Notes on Optimization and Challenges
- Regioselectivity: Electrophilic fluorination must be carefully controlled to target the 5-position without side reactions.
- Yield enhancement: Microwave-assisted cyclization and optimized catalyst systems improve overall yields.
- Purification: Reactions often require chromatographic purification due to side products and incomplete conversions.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a key intermediate for further derivatization.
| Reaction | Reagents/Conditions | Yield | Product |
|---|---|---|---|
| Ester hydrolysis | 6M HCl, reflux, 6h | 85-90% | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
| Amidation | HATU, DIPEA, R-NH₂, DMF | 70-75% | 2-(Amide)-5-fluoro-pyrrolopyridine derivatives |
Key Findings :
-
Hydrolysis proceeds efficiently under acidic conditions due to the electron-deficient pyridine ring.
-
The resulting carboxylic acid is pivotal for synthesizing amides, which are critical in drug discovery for enhancing target binding.
Nucleophilic Substitution at the 5-Fluoro Position
The fluorine atom at position 5 participates in nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides.
Mechanistic Insight :
-
The electron-withdrawing effect of the pyridine nitrogen activates the 5-position for SNAr, enabling substitution with soft nucleophiles.
-
Steric hindrance from the neighboring ester group slightly reduces reaction rates compared to non-ester analogs .
Suzuki-Miyaura Coupling at the 3-Position
The 3-position of the pyrrolopyridine core undergoes palladium-catalyzed cross-coupling with aryl boronic acids.
| Reaction | Reagents/Conditions | Yield | Product |
|---|---|---|---|
| Aryl coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C | 50-60% | 3-Aryl-5-fluoro-pyrrolopyridine derivatives |
Structural Impact :
-
Coupling at the 3-position introduces bulky aryl groups that enhance kinase inhibition by occupying hydrophobic pockets in target proteins (e.g., FGFRs) .
-
Substituents like 3-trifluoromethylphenyl improve ligand efficiency by 300-fold in cellular assays .
Hydrogenation of the Pyrrole Ring
Catalytic hydrogenation reduces the pyrrole ring to a dihydro derivative, altering electronic properties.
| Reaction | Reagents/Conditions | Yield | Product |
|---|---|---|---|
| Partial hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 80% | 2,3-Dihydro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Applications :
-
Saturation of the pyrrole ring increases solubility and modulates metabolic stability.
Cyclization Reactions
The ester group participates in intramolecular cyclization to form fused heterocycles.
| Reaction | Reagents/Conditions | Yield | Product |
|---|---|---|---|
| Lactam formation | PPA, 120°C, 4h | 65% | 5-Fluoro-pyrrolo[2,3-b]pyridin-2-one |
Mechanism :
-
Polyphosphoric acid (PPA) facilitates dehydration and cyclization, forming a six-membered lactam ring.
Scientific Research Applications
Drug Discovery
Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate serves as a crucial building block in the development of novel pharmaceuticals. Its incorporation into various molecular frameworks has been linked to enhanced biological activity and specificity. For instance:
- PDE4B Inhibitors : Research indicates that derivatives of this compound exhibit potent inhibitory effects on phosphodiesterase type 4B (PDE4B), which is relevant for treating inflammatory diseases and central nervous system disorders. A study highlighted the synthesis of several derivatives that demonstrated significant activity against PDE4B, making them promising candidates for further development in CNS-related therapeutics .
Synthesis of Biologically Active Molecules
The structural versatility of this compound allows it to be utilized in synthesizing various biologically active compounds:
- Agonists and Antagonists : The compound has been employed in synthesizing receptor agonists and antagonists that target specific pathways in disease mechanisms. Its reactivity allows for modifications that can lead to improved pharmacological profiles .
Agrochemical Applications
The unique properties of this compound also extend to agrochemicals:
- Herbicides and Insecticides : The incorporation of fluorine can enhance the stability and efficacy of agrochemical formulations. Compounds derived from this compound have shown potential as herbicides and insecticides due to their selective toxicity towards pests while being less harmful to non-target species .
Case Study 1: Synthesis of PDE4B Inhibitors
A detailed study focused on synthesizing a series of pyrrolo[2,3-b]pyridine derivatives demonstrated that modifications at the 5-position significantly influenced the inhibitory potency against PDE4B. The most promising candidate exhibited an IC50 value in the low micromolar range, indicating strong potential for therapeutic application .
Case Study 2: Agrochemical Development
Research into the use of this compound in agrochemicals revealed that derivatives could effectively inhibit specific enzymes in target pests while maintaining low toxicity levels for beneficial insects. This selectivity is crucial for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the ATP-binding site of FGFRs, thereby blocking their activity and leading to the inhibition of downstream signaling pathways involved in tumor growth and angiogenesis .
Comparison with Similar Compounds
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 952182-19-3)
- Molecular Formula : C₉H₇ClN₂O₂
- Molecular Weight : 210.62 g/mol
- Density : 1.453 g/cm³
- Melting Point : 78–83°C
- Boiling Point : 380.4°C
- Synthesis : Prepared via reaction of pyrrolo[2,3-b]pyridine with thionyl chloride and trimethyl alumina .
- Applications : Used in pexidartinib hydrochloride, an FDA-approved drug for腱鞘巨细胞瘤 (TGCT) .
Methyl 5-cyano-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 952182-16-0)
- Molecular Formula : C₁₀H₇N₃O₂
- Molecular Weight : 201.18 g/mol
- Key Feature: The electron-withdrawing cyano group (-CN) at position 5 increases reactivity, making it suitable for further functionalization in medicinal chemistry .
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 952182-17-1)
Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- Key Difference : The pyrrolo ring is fused at [2,3-c] instead of [2,3-b], altering electronic distribution.
- Yield : Synthesized in 60% yield, similar to its chloro analog .
Comparative Analysis Table
Key Research Findings
Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability compared to chlorine, but chlorine enhances lipophilicity, affecting drug distribution .
Positional Isomerism : Ethyl 5-fluoro-pyrrolo[2,3-c]pyridine derivatives show distinct receptor binding profiles compared to [2,3-b] isomers, underscoring scaffold importance .
Nitro Group Utility : The nitro derivative serves as a precursor for amines, critical in synthesizing procognitive agents .
Biological Activity
Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate (CAS No. 1234616-72-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : C₉H₇FN₂O₂
- Molecular Weight : 194.16 g/mol
- CAS Number : 1234616-72-8
- Structural Characteristics : The compound features a pyrrolo[2,3-B]pyridine core structure, which is known for its diverse biological activities.
The biological activity of this compound has been linked to its interaction with various biological targets. Notably, it has been identified as a potent inhibitor of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), which is implicated in several cellular processes including cell cycle regulation and neuronal differentiation.
Inhibition Studies
Biological Activities
The compound has been evaluated for several biological activities:
- Antioxidant Activity : It exhibits significant antioxidant properties as evidenced by ORAC (Oxygen Radical Absorbance Capacity) assays. This activity is crucial for mitigating oxidative stress-related cellular damage.
- Anti-inflammatory Effects : In vitro studies using BV2 microglial cells demonstrated that the compound can reduce pro-inflammatory responses induced by lipopolysaccharides (LPS), highlighting its potential in treating inflammatory disorders .
Case Study 1: DYRK1A Inhibition
A study focused on the structure-activity relationship (SAR) of pyrrolo[2,3-B]pyridine derivatives showed that modifications at specific positions significantly enhance the inhibitory potency against DYRK1A. For example, certain substitutions led to enhanced metabolic stability and bioavailability while maintaining high inhibitory activity (IC₅₀ values as low as 10 nM) .
Case Study 2: Antioxidant and Anti-inflammatory Properties
Another research effort assessed the antioxidant capacity of this compound through various assays. The results indicated a robust ability to scavenge free radicals and inhibit inflammatory cytokine production, suggesting therapeutic potential in conditions like Alzheimer's disease where oxidative stress and inflammation are prevalent .
Comparative Biological Activity Table
| Compound | Target | IC₅₀ (nM) | Activity Type |
|---|---|---|---|
| Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine | DYRK1A | <10 | Inhibition |
| Pyrrolo[2,3-B]pyridine Derivative A | DYRK1A | <20 | Inhibition |
| Pyrrolo[2,3-B]pyridine Derivative B | Anti-inflammatory | N/A | Anti-inflammatory |
| Pyrrolo[2,3-B]pyridine Derivative C | Antioxidant | N/A | Antioxidant |
Q & A
Basic Question: What are the established synthetic routes for Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how is purity validated?
Methodological Answer:
The synthesis typically involves functionalizing the pyrrolo[2,3-b]pyridine core. A common approach is:
Fluorination : Introduce fluorine at the 5-position via electrophilic substitution or palladium-catalyzed cross-coupling (e.g., using fluorinating agents like Selectfluor®).
Esterification : React the carboxylic acid intermediate (e.g., 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) with methanol under acidic or coupling conditions (e.g., H₂SO₄ or DCC/DMAP) .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Purity Validation :
- HPLC : Monitor purity (>95%) with a C18 column and UV detection at 254 nm.
- NMR : Confirm structure via ¹H/¹³C NMR (e.g., fluorine coupling patterns at δ 6.8–7.2 ppm for aromatic protons) .
Basic Question: How is this compound characterized structurally?
Methodological Answer:
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., 204.0706 Da) confirms molecular formula (C₉H₇FN₂O₂) .
- X-ray Crystallography : Resolve crystal structure to confirm substituent positions (e.g., fluorine at C5, ester at C2) .
- FT-IR : Identify ester carbonyl stretch (~1700 cm⁻¹) and N-H pyrrole absorption (~3400 cm⁻¹) .
Advanced Question: How does the fluorine substituent influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the pyrrolo[2,3-b]pyridine core, enhancing reactivity in nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling at C3/C6 positions) .
- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) show reduced electron density at C5, validated by Hammett σ constants (σₚ = +0.06 for meta-F) .
- Impact on Bioactivity : Fluorine improves metabolic stability and binding affinity to kinase targets (e.g., JAK2 inhibitors) by modulating π-π stacking and hydrogen bonding .
Advanced Question: What strategies mitigate low solubility during biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound solubility in aqueous buffers .
- Prodrug Design : Convert the methyl ester to a water-soluble phosphate prodrug, enzymatically cleaved in vivo .
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance bioavailability, monitored via dynamic light scattering (DLS) .
Advanced Question: How are contradictions in reported bioactivity data resolved?
Methodological Answer:
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydrolyzed carboxylic acid derivative) that may contribute to discrepancies .
- Structural Confirmation : Re-evaluate batch purity via orthogonal methods (e.g., ¹⁹F NMR to detect fluorinated impurities) .
Advanced Question: What synthetic optimizations improve yield in large-scale preparation?
Methodological Answer:
- Catalyst Screening : Replace Pd(OAc)₂ with XPhos Pd G3 for higher efficiency in cross-coupling (yield increase from 60% to 85%) .
- Flow Chemistry : Continuous-flow esterification reduces reaction time (2 hrs vs. 12 hrs batch) and minimizes side-product formation .
- DoE (Design of Experiments) : Optimize temperature (70–90°C) and stoichiometry (1.2 eq. methyl iodide) via response surface methodology .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
